![molecular formula C10H17NO B13453308 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a unique chemical compound characterized by its spirocyclic structure. This compound is part of a class of molecules known as azaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their bioisosteric properties. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design.
Vorbereitungsmethoden
The synthesis of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate then undergoes a thermal [2+2] cycloaddition with an isocyanate, such as Graf’s isocyanate (ClO2S NCO), to form a spirocyclic β-lactam.
Reduction: The β-lactam is subsequently reduced using a reagent like alane to yield the desired this compound
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can further modify the functional groups present in the molecule, such as converting hydroxyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework, potentially altering its biological activity.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: Due to its bioisosteric properties, this compound can be used to design new drugs with improved pharmacokinetic and pharmacodynamic profiles. .
Biological Studies: The rigid spirocyclic structure makes it a valuable tool for studying protein-ligand interactions and understanding the role of conformational restriction in biological activity.
Industrial Applications: Its unique chemical properties can be exploited in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins with high specificity, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can be compared to other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in similar applications in medicinal chemistry
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar bioisosteric properties, often used to mimic piperidine in bioactive compounds
The uniqueness of this compound lies in its specific spirocyclic framework, which provides distinct conformational and steric properties that can be advantageous in drug design and other applications .
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(1-azaspiro[3.3]heptan-3-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H17NO/c12-10(5-2-6-10)8-7-11-9(8)3-1-4-9/h8,11-12H,1-7H2 |
InChI-Schlüssel |
WMWCKPWEIDRPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CN2)C3(CCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
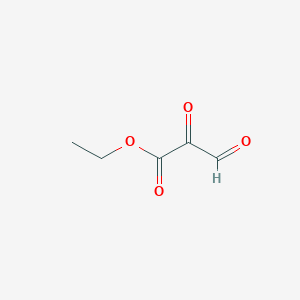
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
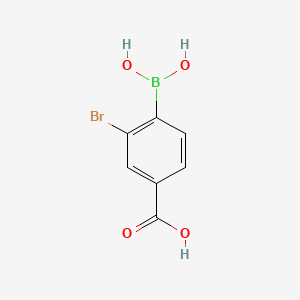
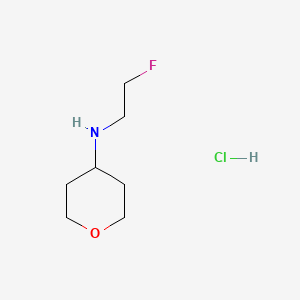
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B13453260.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
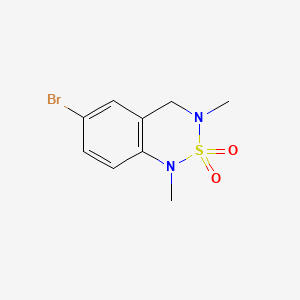
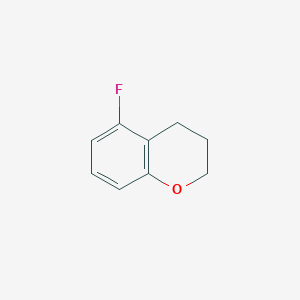

![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
